(-)-Sparteine

Descripción general

Descripción

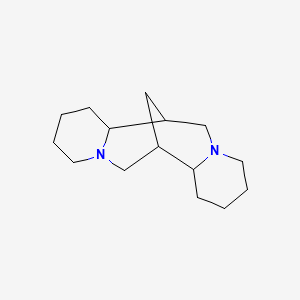

(-)-Sparteine is a naturally occurring alkaloid found in the plant species Lupinus and Cytisus. It is a chiral compound with a tetracyclic structure, known for its use in asymmetric synthesis and as a ligand in various chemical reactions. The compound has garnered significant interest due to its unique properties and applications in both organic chemistry and medicinal research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (-)-Sparteine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from plant materials using solvents like ethanol or methanol. Chemical synthesis typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from plant sources due to the complexity of its synthetic routes. The process involves large-scale extraction, purification, and crystallization to obtain the pure compound. Advances in synthetic biology and metabolic engineering are also being explored to produce this compound through microbial fermentation.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Sparteine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sparteine N-oxide.

Reduction: Reduction reactions can convert it into dihydrosparteine.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Sparteine N-oxide.

Reduction: Dihydrosparteine.

Substitution: Various substituted sparteine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Overview : (-)-Sparteine is widely recognized as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.

Key Findings :

- Chiral Ligand : this compound acts as a chiral ligand in metal-catalyzed reactions, enhancing the selectivity and yield of desired products. Its ability to form stable complexes with transition metals makes it invaluable in synthetic organic chemistry .

- Catalytic Activity : Research has demonstrated that sparteine-derived ligands exhibit superior catalytic activity compared to other chiral ligands in various asymmetric transformations .

| Reaction Type | Ligand Used | Yield (%) | Selectivity |

|---|---|---|---|

| Asymmetric α-lithiation | This compound | 85 | High |

| Asymmetric hydrogenation | Sparteine-derived | 90 | Excellent |

Anticancer Properties

Overview : Recent studies have highlighted the anticancer potential of this compound, particularly against cervical cancer cells.

Case Study :

- A study investigated the effects of this compound on human cervical cancer cell lines (DoTc2, SiHa, and HeLa). The results indicated that sparteine inhibited cell viability with IC50 values ranging from 10 to 25 µM, demonstrating significant anti-proliferative effects while exhibiting minimal cytotoxicity towards normal cells (IC50 = 80 µM) .

| Cell Line | IC50 (µM) | Effect on Viability |

|---|---|---|

| DoTc2 | 10 | Significant |

| SiHa | 25 | Moderate |

| HeLa | 7.5 | High |

| HCvEpC | 80 | Minimal |

Mechanism of Action :

- Sparteine induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins (Bax and Bcl-2) while also inhibiting cell invasion capabilities .

Anticonvulsant Activity

Overview : this compound has demonstrated anticonvulsant properties, making it a candidate for treating seizures and epilepsy.

Research Insights :

- Studies suggest that sparteine can lower glucose levels and stimulate insulin secretion, which may contribute to its anticonvulsant effects . The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.

Potential Applications in Pain Management

Overview : Due to its activity as a voltage-gated sodium channel blocker, this compound has potential applications in pain management.

Findings :

Mecanismo De Acción

(-)-Sparteine exerts its effects primarily through its interaction with ion channels and receptors in biological systems. It acts as a sodium channel blocker, which contributes to its antiarrhythmic properties. The compound also interacts with various enzymes and proteins, influencing their activity and function.

Comparación Con Compuestos Similares

Lupinine: Another alkaloid found in Lupinus species, similar in structure but with different pharmacological properties.

Cytisine: A structurally related alkaloid with applications in smoking cessation therapy.

Anabasine: An alkaloid with similar structural features but different biological activities.

Uniqueness: (-)-Sparteine is unique due to its tetracyclic structure and its ability to form stable chiral complexes with transition metals. This property makes it particularly valuable in asymmetric synthesis and chiral catalysis, distinguishing it from other similar alkaloids.

Actividad Biológica

(-)-Sparteine, a quinolizidine alkaloid primarily derived from the plant Lupinus, has garnered attention due to its diverse biological activities, ranging from anticonvulsant effects to potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, supported by data tables and case studies.

1. Anticonvulsant Activity

Research has established that this compound exhibits significant anticonvulsant properties. In experimental models, it has been shown to inhibit seizures induced by various stimuli, including pentylenetetrazole (PTZ) and pilocarpine. Key findings include:

- Mechanisms of Action : Sparteine is believed to modulate the activity of muscarinic acetylcholine receptors (mAChRs), specifically M2 and M4 subtypes, which may contribute to its anticonvulsant effects .

- Experimental Evidence : Studies demonstrated that sparteine reduced the frequency and amplitude of epileptiform activity and prolonged survival time in treated mice .

Table 1: Anticonvulsant Effects of this compound

2. Anticancer Properties

This compound has also been investigated for its anticancer effects, particularly against cervical cancer cells. A notable study revealed:

- Selective Cytotoxicity : Sparteine was found to selectively induce apoptosis in DoTc2 cervical cancer cells, with a significant decrease in cell viability observed at concentrations around 10 µM (IC50) .

- Mechanistic Insights : The induction of apoptosis was linked to increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2. Additionally, sparteine activated reactive oxygen species (ROS) generation, further contributing to its anticancer efficacy .

Table 2: Anticancer Effects of this compound

| Study | Cell Line | Concentration | Key Findings |

|---|---|---|---|

| DoTc2 Cervical Cancer Cells | 10 µM (IC50) | Induced apoptosis; altered Bax/Bcl-2 ratio; decreased invasion capability. |

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis. The findings indicate:

- Bacteriostatic Effects : Sparteine demonstrated significant bacteriostatic activity against various strains of M. tuberculosis, including multidrug-resistant variants .

- In Vitro Efficacy : At concentrations of 25, 50, and 100 µM, sparteine effectively inhibited the growth of all tested strains without colony formation .

Table 3: Antimicrobial Activity of this compound

| Study | Bacterial Strain | Concentration | Key Findings |

|---|---|---|---|

| M. tuberculosis (various strains) | 25-100 µM | No colony formation; effective against MDR strains. |

4. Pharmacogenetic Considerations

The metabolism of this compound is influenced by genetic polymorphisms in the CYP2D6 enzyme system. A meta-analysis indicated that individuals with poor metabolizer phenotypes may have altered responses to drugs metabolized by this pathway, potentially impacting the efficacy and safety profile of this compound in clinical settings .

Propiedades

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCCWJSBJZJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859156 | |

| Record name | Sparteine non-stereo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-39-1 | |

| Record name | Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.